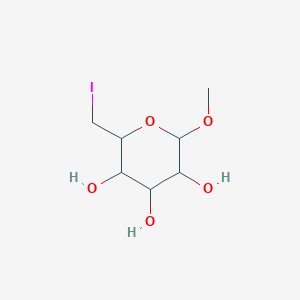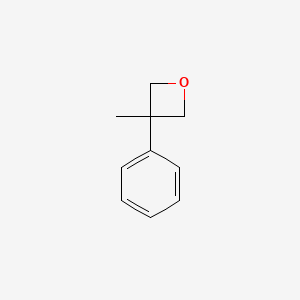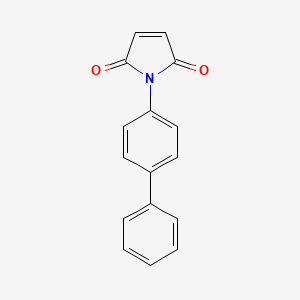
马来酰亚胺,N-4-联苯基-
描述
Maleimide derivatives are a group of compounds that have gained significant attention due to their reactivity and potential applications in various fields, including polymer science and bioconjugation. The core structure of maleimide allows for functionalization at the N-position with various aromatic groups, which can alter the physical, chemical, and biological properties of the resulting compounds.
Synthesis Analysis
The synthesis of maleimide derivatives often involves the reaction of maleic anhydride with aromatic amines. For instance, N-(4-hydroxyphenyl) maleimide can be synthesized from maleic anhydride and 4-aminophenol using toluene and dimethylformamide as solvents, with toluene sulfonic acid as a catalyst . The synthesis process has been optimized to improve yields, with considerations such as the ratio of maleic anhydride to amine, reaction time, and amount of catalyst being crucial factors . Additionally, N-[4-(aminooxy)butyl]maleimide has been synthesized as a heterobifunctional linker for bioconjugation purposes .
Molecular Structure Analysis
The molecular structure of maleimide derivatives is characterized by the presence of the maleimide moiety, which is a four-membered ring with two carbonyl groups adjacent to a double bond. The N-position is substituted with various aromatic groups, such as biphenyl or hydroxyphenyl, which can influence the reactivity and stability of the molecule. The structure of these compounds is typically confirmed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Maleimide derivatives are known for their reactivity towards nucleophiles, particularly thiols. This reactivity is exploited in bioconjugation, where maleimide-containing compounds are used to label biomolecules with thiol groups. For example, N-(4-aminophenyl)maleimide has been used to demonstrate thiol groups in tissue sections . The reactivity can also lead to polymerization, as seen with N-(hydroxyphenyl) maleimides, which can undergo free radical chain polymerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of maleimide derivatives are influenced by the substituents on the N-position. For example, the solubility of the compounds can be modified by protecting groups, as seen with N-(hydroxyphenyl) maleimides, where the use of a tetrahydropyranyl (THP) substituent increases solubility in non-polar solvents . The thermal stability of maleimide polymers is also noteworthy, with some polymers exhibiting excellent thermal stability . The glass transition temperatures and initial degradation temperatures of these polymers are high, indicating their potential for use in high-performance materials .
科学研究应用
组织化学应用
- N-4-联苯基马来酰亚胺衍生物已用于组织化学应用中。具体来说,N-(4-氨基苯基)马来酰亚胺与组织切片中的硫醇基团反应,能够检测福尔马林或卡诺固定组织的石蜡切片中低浓度的硫醇 (Sippel,1973)。
抗菌活性
- N-4-联苯基马来酰亚胺的某些衍生物显示出抗菌特性。例如,N-(4-氟苯基)马来酰亚胺、N-(4-氯苯基)马来酰亚胺和 N-(4-溴苯基)马来酰亚胺等化合物已针对其对大肠杆菌和枯草芽孢杆菌等细菌以及酿酒酵母等酵母的生物活性进行了测试 (Chin、Nasir 和 Hassan,2016)。
聚合物改性
- N-4-联苯基马来酰亚胺衍生物在聚合物改性中具有重要意义。已经开发了使用 N-(4-羟基苯基)马来酰亚胺和苯乙烯作为单体的 RAFT 聚合技术,从而得到聚分散性窄且热机械性能得到改善的聚合物 (陆艳兵,2008)。
分子结构和热力学性质
- 对 N-4-联苯基马来酰亚胺衍生物(如 N-(4-氨基苯基)马来酰亚胺)的分子结构、光谱和热力学性质的理论研究,揭示了它们在不同温度下的几何结构、频率和热力学行为 (郭,2010)。
生物偶联应用
- 基于马来酰亚胺的标记策略(包括 N-4-联苯基马来酰亚胺衍生物)已广泛用于生物偶联中。这些化合物以其对蛋白质的位点选择性修饰而闻名,并在癌症治疗中具有应用,例如在抗体偶联药物 (ADC) 中 (Renault 等人,2018)。
ADC 稳定性改善
- N-芳基马来酰亚胺(一类 N-4-联苯基马来酰亚胺衍生物)已被证明可以形成稳定的抗体偶联物,从而提高了 ADC 在血液中的稳定性。这种稳定性增强对于维持药物随时间推移的疗效至关重要 (Christie 等人,2015)。
合成技术
- 已经开展了对 N-4-联苯基马来酰亚胺衍生物(如 N-(4-羟基苯基)马来酰亚胺)的合成研究,以优化反应条件并提高产率。这些研究对于有效生产这些化合物以用于各种应用至关重要 (周文军,2011)。
接枝共聚
- N-4-联苯基马来酰亚胺衍生物已用于聚氯乙烯 (PVC) 等材料的接枝共聚,从而增强了它们的热性能和紫外线稳定性。此应用展示了这些化合物在材料科学中的多功能性 (Abdel-Naby,2001)。
酶固定化
- N-4-联苯基马来酰亚胺衍生物已用于在导电聚合物基质中固定葡萄糖氧化酶和多酚氧化酶等酶。此应用在生物传感器和分析化学中具有重要意义 (Cil 等人,2007)。
热固化和耐热性能
- 对 N-4-联苯基马来酰亚胺单体(如 N-(3-乙炔基苯基)马来酰亚胺)的热固化和耐热性能的研究表明,由于其高热稳定性和反应性,它们具有作为耐热复合材料的潜力 (罗等人,2007)。
安全和危害
属性
IUPAC Name |
1-(4-phenylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-15-10-11-16(19)17(15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWKCYQPTDVVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207328 | |
| Record name | Maleimide, N-4-biphenylyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Maleimide, N-4-biphenylyl- | |
CAS RN |
58609-75-9 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58609-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleimide, N-4-biphenylyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058609759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleimide, N-4-biphenylyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



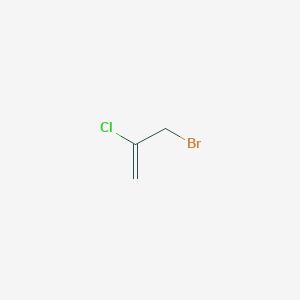
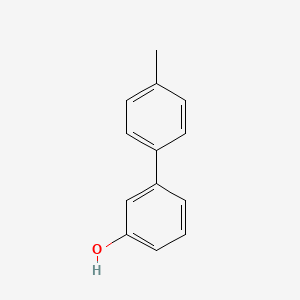
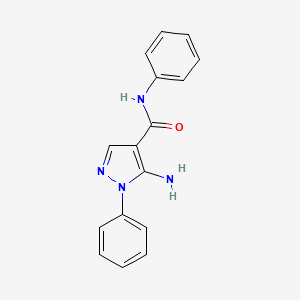
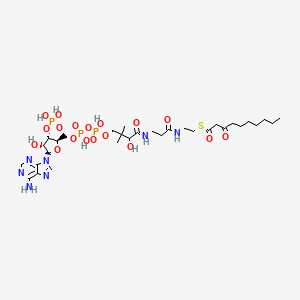

![5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031558.png)
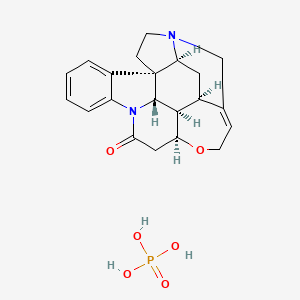
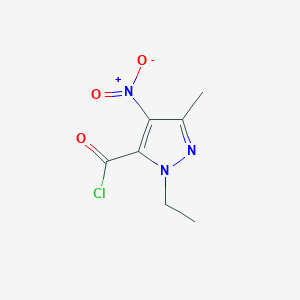
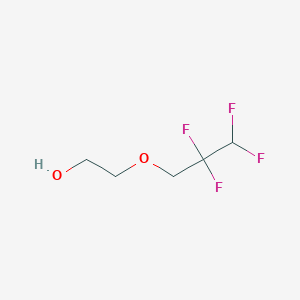
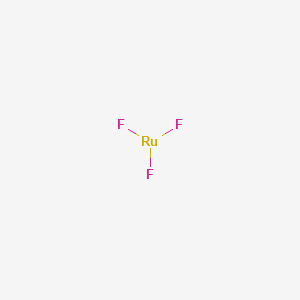

![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)
